molecular formula C4H5Cl3 B14727702 1,3-Dichloro-2-chloromethylpropene CAS No. 13245-65-3

1,3-Dichloro-2-chloromethylpropene

Cat. No.: B14727702
CAS No.: 13245-65-3
M. Wt: 159.44 g/mol
InChI Key: HPBWGILCMWDPPJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-chloromethylpropene is a specialized organic compound serving as a versatile building block in chemical synthesis and materials science research. Its molecular structure, featuring multiple chlorine atoms and a chloromethyl group on a propene chain, makes it a valuable precursor for developing more complex molecules . Researchers utilize this compound as a key intermediate in the synthesis of other chlorinated derivatives, which may find applications in the development of polymers, flame retardants, and pharmaceutical candidates . The presence of reactive sites allows for further functionalization, enabling studies in cross-coupling reactions and the creation of novel compounds with specific properties. Handling requires a high level of expertise and appropriate safety controls. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any household, medical, or human use.

Properties

CAS No.

13245-65-3

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

1,3-dichloro-2-(chloromethyl)prop-1-ene

InChI

InChI=1S/C4H5Cl3/c5-1-4(2-6)3-7/h1H,2-3H2

InChI Key

HPBWGILCMWDPPJ-UHFFFAOYSA-N

Canonical SMILES

C(C(=CCl)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-chloromethylpropene can be synthesized through the chlorination of propene derivatives. One common method involves the reaction of 1,3-dichloroacetone with a chlorinating agent under controlled conditions . The reaction typically requires a catalyst to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-chloromethylpropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with thiols can produce thioether compounds .

Scientific Research Applications

1,3-Dichloro-2-chloromethylpropene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-chloromethylpropene involves its reactivity with nucleophiles and electrophiles. The presence of multiple chlorine atoms makes it highly reactive, allowing it to form new bonds with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the interacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Dichloro-2-chloromethylpropene with key analogs, focusing on molecular properties, applications, and toxicity.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Toxicity Data
This compound Not specified C₄H₅Cl₃ ~180.3 (calculated) Hypothesized use as a reactive intermediate; potential for polymerization or cross-linking. No direct data; inferred to have higher toxicity due to multiple chlorine groups.
1,3-Dichloropropene 542-75-6 C₃H₄Cl₂ 110.97 Soil fumigant; exists as cis/trans isomers. Volatile, with high acute inhalation toxicity . LOAEL (Lowest Observed Adverse Effect Level) for inhalation: 20 ppm in rodents .
3-Chloro-1-propene (Allyl chloride) 107-05-1 C₃H₅Cl 76.53 Precursor for epichlorohydrin, plastics, and resins. Highly flammable and irritant . Impurities include hexa-1,5-diene (0.3% w/w); acute exposure causes respiratory distress .
3-Chloro-2-methylpropene (Methallyl chloride) 563-47-3 C₄H₇Cl 90.55 Organic synthesis (e.g., methallyl alcohols); reactive due to allylic chlorine . Limited toxicity data; structurally similar to allyl chloride but less volatile .
2-Chloromethyl-1,3-dichloro-2-methylpropane 1067-09-0 C₅H₉Cl₃O 191.48 Saturated analog with additional methyl group; used in specialty chemical synthesis . No toxicity data available; higher molecular weight suggests lower volatility .

Structural and Functional Differences

1,3-Dichloropropene is less substituted but widely used as a fumigant due to volatility and penetration into soil .

Toxicity: Chlorinated propenes generally exhibit higher toxicity than alkanes due to metabolic release of reactive intermediates. For example, 1,3-Dichloropropene is classified as a probable carcinogen (EPA), while Allyl chloride is a severe irritant .

Applications :

  • Allyl chloride and Methallyl chloride are industrial intermediates, whereas 1,3-Dichloropropene is primarily agricultural .
  • The target compound’s applications remain speculative due to lack of direct data but could align with polymer or pesticide chemistry.

Key Research Findings

  • Environmental Persistence : Chlorinated propenes like 1,3-Dichloropropene degrade rapidly in air (half-life <1 day) but persist longer in anaerobic soils .
  • Metabolic Pathways : Allylic chlorides (e.g., Allyl chloride ) undergo glutathione conjugation, producing nephrotoxic metabolites .
  • Regulatory Status : 1,3-Dichloropropene is restricted in the EU under pesticide regulations due to groundwater contamination risks .

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